

A Technical Guide to Amino-PEG2-(CH₂)₃CO₂H: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Amino-PEG2-(CH₂)₃CO₂H

Cat. No.: B605456

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG2-(CH₂)₃CO₂H, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a heterobifunctional linker widely utilized in the field of bioconjugation. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a hydrophilic di-ethylene glycol (PEG2) spacer, makes it a versatile tool for covalently linking molecules. This technical guide provides a comprehensive overview of the known properties of **Amino-PEG2-(CH₂)₃CO₂H**, its applications in research and drug development, and a detailed experimental protocol for its use in protein conjugation.

Core Properties of Amino-PEG2-(CH₂)₃CO₂H

Amino-PEG2-(CH₂)₃CO₂H is a valuable crosslinking reagent due to its defined structure and desirable physicochemical properties. The presence of a hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can be advantageous for biological applications.^[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The molecule is typically supplied as a viscous liquid and should be stored at low temperatures to ensure stability.

Property	Value	Reference
Chemical Name	11-amino-3,6,9-trioxaundecanoic acid; 4-[2-(2-aminoethoxy)ethoxy]-butanoic acid	[2]
Molecular Formula	C8H17NO4	[2]
Molecular Weight	191.22 g/mol	[2]
Appearance	Light yellow to yellow viscous liquid	[2]
Purity	Typically ≥95% - ≥97.0% (by NMR)	[3][4]
Storage Conditions	4°C, protect from light. For long-term storage in solvent: -80°C (6 months), -20°C (1 month)	[2]

Chemical Reactivity

The utility of **Amino-PEG2-(CH₂)₃CO₂H** as a linker stems from its two distinct reactive functional groups:

- Amino Group (NH₂): The terminal primary amine is nucleophilic and can react with various electrophilic groups, including carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones).[1]
- Carboxylic Acid Group (COOH): The terminal carboxylic acid can be activated to react with nucleophiles, most notably primary amines on biomolecules like proteins (e.g., the ε-amino group of lysine residues), to form stable amide bonds.[1]

This dual reactivity allows for a controlled, stepwise conjugation of two different molecules.

Applications in Drug Development and Research

The primary application of **Amino-PEG2-(CH₂)₃CO₂H** is as a non-cleavable linker in the construction of bioconjugates.^[4] Its defined length and hydrophilic nature are particularly advantageous in the development of Antibody-Drug Conjugates (ADCs). In an ADC, the linker connects a monoclonal antibody to a cytotoxic payload. The PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.

Experimental Protocols

While specific experimental protocols for **Amino-PEG2-(CH₂)₃CO₂H** are not readily available in peer-reviewed literature, a standard and widely applicable protocol for a structurally similar compound, Amino-PEG4-(CH₂)₃CO₂H, can be adapted. The following protocol describes the conjugation of the carboxylic acid terminus of the PEG linker to primary amines on a protein using carbodiimide chemistry.

Two-Step Protein Conjugation via Carbodiimide Chemistry

This method involves the activation of the carboxylic acid group on **Amino-PEG2-(CH₂)₃CO₂H** with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), followed by the reaction with the protein.

Materials:

- **Amino-PEG2-(CH₂)₃CO₂H**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

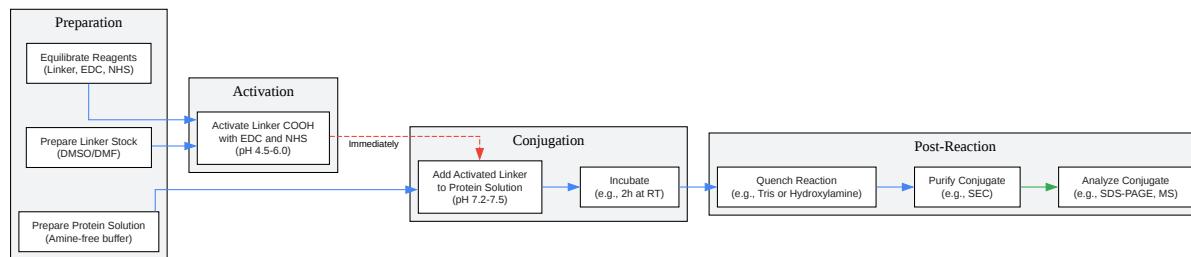
- Reagent Preparation:

- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of **Amino-PEG2-(CH₂)₃CO₂H** in DMSO or DMF.
- Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
- Prepare the protein solution in the Conjugation Buffer at a known concentration.

- Activation of **Amino-PEG2-(CH₂)₃CO₂H**:

- In a microcentrifuge tube, add the desired molar amount of **Amino-PEG2-(CH₂)₃CO₂H**.
- Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the **Amino-PEG2-(CH₂)₃CO₂H** solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group, forming a more stable, amine-reactive NHS ester.

- Conjugation to the Protein:


- Immediately add the activated **Amino-PEG2-(CH₂)₃CO₂H** solution to the protein solution.
- The molar ratio of the activated PEG linker to the protein can be varied to control the degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the PEG linker.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching the Reaction:

- Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
- Characterization:
 - Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant methods to determine the degree of conjugation and confirm the integrity of the protein.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the conjugation of **Amino-PEG2-(CH₂)₃CO₂H** to a protein.

[Click to download full resolution via product page](#)

Experimental workflow for protein conjugation.

Signaling Pathways

As a synthetic linker, **Amino-PEG2-(CH₂)₃CO₂H** is not known to be directly involved in or modulate any biological signaling pathways. Its function is to covalently connect other molecules, which in turn may be designed to interact with specific signaling pathways.

Conclusion

Amino-PEG2-(CH₂)₃CO₂H is a well-defined, heterobifunctional linker with valuable properties for bioconjugation. Its hydrophilic PEG spacer and terminal amino and carboxylic acid groups provide a versatile platform for the synthesis of complex biomolecules, particularly in the field of antibody-drug conjugates. The provided experimental protocol, adapted from a similar compound, offers a robust starting point for researchers and drug development professionals seeking to utilize this linker in their work. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for successful application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino-PEG2-(CH₂)₃CO₂H - Amerigo Scientific [amerigoscientific.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Amino PEG, PEG Amine, PEG-NH₂, ADC Linkers | AxisPharm [axispharm.com]
- 4. Amino-PEG2-(CH₂)₃CO₂H - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [A Technical Guide to Amino-PEG2-(CH₂)₃CO₂H: Properties and Applications in Bioconjugation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605456#what-are-the-properties-of-amino-peg2-ch2-3co2h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com